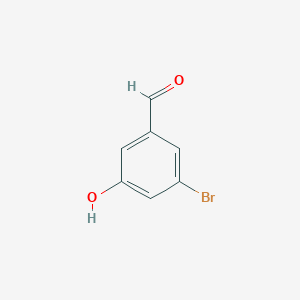
3-Bromo-5-hydroxybenzaldehyde
Vue d'ensemble
Description
3-Bromo-5-hydroxybenzaldehyde is an organic compound with the chemical formula C7H5BrO2. It is a solid substance, often appearing as yellow crystals. This compound is known for its solubility in alcohol and ether solvents, while being insoluble in water . It is an important raw material in organic synthesis and has applications in the synthesis of other organic compounds, as well as in the fields of drugs and pesticides .
Méthodes De Préparation
The preparation of 3-Bromo-5-hydroxybenzaldehyde typically involves the halogenation reaction of benzaldehyde. A common method is to react benzaldehyde with cuprous bromide, followed by hydrolysis with dilute acid to obtain the target product . Another method involves the reaction of 2-bromo-5-methoxybenzaldehyde with boron tribromide in dichloromethane, followed by quenching with water and extraction with ethyl acetate .
Analyse Des Réactions Chimiques
3-Bromo-5-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
3-Bromo-5-hydroxybenzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by interacting with other functional groups on the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Bromo-5-hydroxybenzaldehyde can be compared with similar compounds such as:
3-Bromo-5-chloro-2-hydroxybenzaldehyde: This compound has a similar structure but with an additional chlorine atom, which can affect its reactivity and applications.
3,5-Dichloro-2-hydroxybenzaldehyde: This compound has two chlorine atoms instead of a bromine atom, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific reactivity due to the presence of both bromine and hydroxyl groups, which allows for a wide range of chemical transformations and applications.
Propriétés
IUPAC Name |
3-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFGERBEZKEGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586363 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199177-26-9 | |
| Record name | 3-Bromo-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)

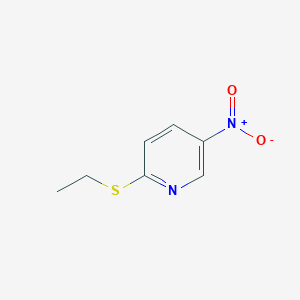
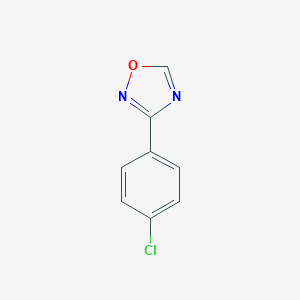

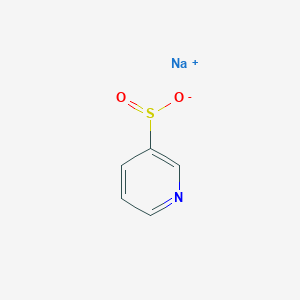

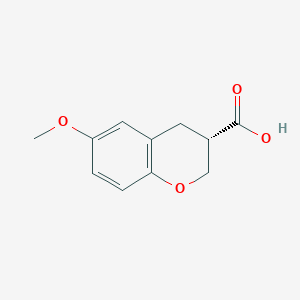
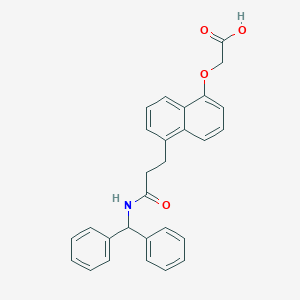

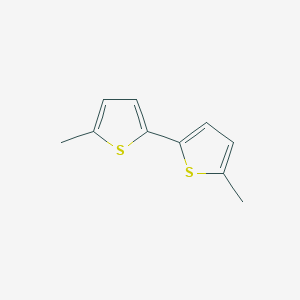

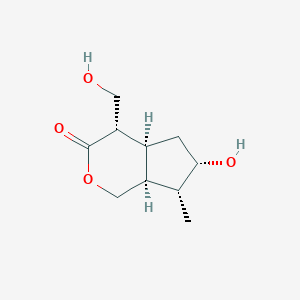
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)
